1-Diazonio-5-methylhexa-1,4-dien-2-olate
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Overview
Description
1-Diazonio-5-methylhexa-1,4-dien-2-olate is a chemical compound with the molecular formula C7H10N2O It is known for its unique structure, which includes a diazonium group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diazonio-5-methylhexa-1,4-dien-2-olate can be synthesized through the diazotization of 5-methylhexa-1,4-dien-2-amine. The reaction typically involves the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt. The reaction is carried out at low temperatures to prevent decomposition of the diazonium compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Diazonio-5-methylhexa-1,4-dien-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH) are commonly used.
Coupling Reactions: Phenols and aromatic amines in the presence of a base, such as sodium hydroxide (NaOH), are typical reagents.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are employed.
Major Products:
Substitution Reactions: Products include halides, hydroxides, and substituted amines.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
1-Diazonio-5-methylhexa-1,4-dien-2-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential use in labeling and detecting biomolecules due to its ability to form stable azo compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-5-methylhexa-1,4-dien-2-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo bonds, which are responsible for the vivid colors of azo dyes.
Comparison with Similar Compounds
- 1-Diazonio-4-methylhexa-1,4-dien-2-olate
- 1-Diazonio-5-ethylhexa-1,4-dien-2-olate
- 1-Diazonio-5-methylhexa-1,3-dien-2-olate
Comparison: 1-Diazonio-5-methylhexa-1,4-dien-2-olate is unique due to its specific substitution pattern and conjugated diene system, which imparts distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
62535-33-5 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-diazo-5-methylhex-4-en-2-one |
InChI |
InChI=1S/C7H10N2O/c1-6(2)3-4-7(10)5-9-8/h3,5H,4H2,1-2H3 |
InChI Key |
IZWMCZPJOMDFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)C=[N+]=[N-])C |
Origin of Product |
United States |
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